![molecular formula C9H8BrClN2 B13946126 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-3-ethylpyridine followed by cyclization to form the pyrrolo[2,3-b]pyridine ring . Industrial production methods may involve the use of transition metal catalysts to improve yield and selectivity .
Chemical Reactions Analysis
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
5-Bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives such as:
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the ethyl group, which may influence its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8BrClN2/c1-2-6-7-3-5(10)4-12-9(7)13-8(6)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
NLRSBSJJURQLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
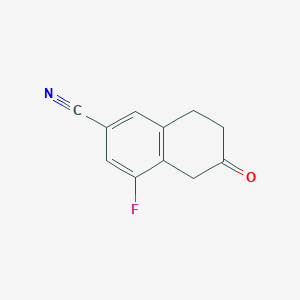
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
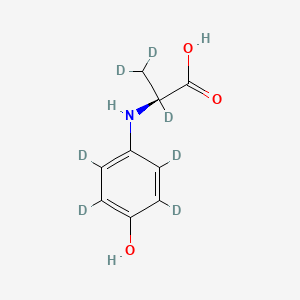

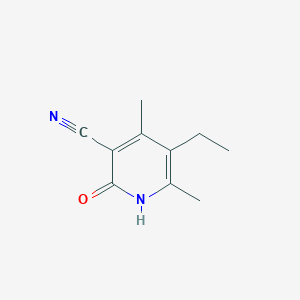
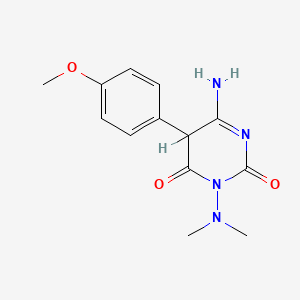
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
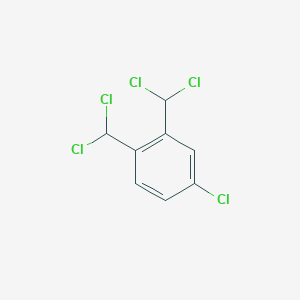
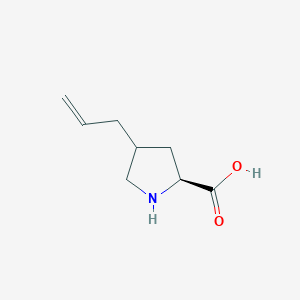

![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
